1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Übersicht
Beschreibung
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI-2536 has been extensively studied for its potential in cancer treatment, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Wirkmechanismus
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one inhibits PLK1 by binding to its ATP-binding site, preventing the phosphorylation of downstream targets involved in cell division. PLK1 inhibition leads to mitotic arrest and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce mitotic arrest and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several advantages for lab experiments, including its specificity for PLK1 and its ability to induce mitotic arrest and cell death in cancer cells. However, its limitations include its low solubility in water and its potential toxicity, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for 1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one research, including the development of more potent and selective PLK1 inhibitors, the investigation of its potential in combination with other cancer therapies, and the exploration of its effects on cancer stem cells. Additionally, the use of this compound as a diagnostic tool for PLK1 overexpression in cancer patients is also a potential future direction.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential in cancer treatment. PLK1 is overexpressed in many types of cancer, and its inhibition using this compound has been shown to induce mitotic arrest and cell death in cancer cells. This compound has been tested in preclinical studies on various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting tumor growth.
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-(3-chlorophenyl)-6,7-dihydro-5H-indazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-14-5-3-4-12(8-14)13-9-18-15(19(26)10-13)11-22-25(18)20-23-16-6-1-2-7-17(16)24-20/h1-8,11,13H,9-10H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWPXFHUKVCFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.